molecular formula C8H6F4N2O B12989956 N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B12989956
M. Wt: 222.14 g/mol
InChI Key: YGDSUUUSSUZXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide is a chemical compound that features a trifluoroacetamide group attached to a fluorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-3-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-amino-3-fluoroaniline

    Reagent: Trifluoroacetic anhydride

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-fluorophenylboronic acid
  • 2-amino-3-(4-fluorophenyl)propanoic acid
  • 4-amino-3-chlorophenylboronic acid

Uniqueness

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or advanced materials.

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

N-(4-amino-3-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F4N2O/c9-5-3-4(1-2-6(5)13)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

YGDSUUUSSUZXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.